Glutamate-5-kinase-IN-1

Glutamate-5-kinase inhibition Enzyme kinetics Allosteric inhibitor

Glutamate-5-kinase-IN-1 (compound is a pyrroloquinoline-based small molecule that acts as a selective allosteric inhibitor of glutamate-5-kinase (G5K), the enzyme catalyzing the first and rate-limiting step of proline biosynthesis. This compound exhibits potent in vitro activity against virulent strains of Mycobacterium tuberculosis, including the H37Rv strain, with a minimum inhibitory concentration (MIC) of 4.1 μM.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
Cat. No. B12406507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamate-5-kinase-IN-1
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=C3C(=C2C=C1)C=CN3)CCC4=CC=CC=C4
InChIInChI=1S/C20H18N2O/c1-23-15-8-9-16-17-11-12-21-20(17)18(22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13,21H,7,10H2,1H3
InChIKeyXHZNSPQWRDWFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamate-5-kinase-IN-1: A Selective Allosteric G5K Inhibitor for Anti-Tuberculosis Research


Glutamate-5-kinase-IN-1 (compound 50) is a pyrroloquinoline-based small molecule that acts as a selective allosteric inhibitor of glutamate-5-kinase (G5K), the enzyme catalyzing the first and rate-limiting step of proline biosynthesis [1]. This compound exhibits potent in vitro activity against virulent strains of Mycobacterium tuberculosis, including the H37Rv strain, with a minimum inhibitory concentration (MIC) of 4.1 μM [1]. Mechanistically, Glutamate-5-kinase-IN-1 binds to an allosteric pocket at the interface of G5K domains, distinct from the L-glutamate binding site, leading to conformational changes that alter the architecture of the ATP binding site and increase the apparent Km for ATP [1].

Why Glutamate-5-kinase-IN-1 Cannot Be Replaced by Closest Analogs or Generic G5K Inhibitors


Glutamate-5-kinase-IN-1 (compound 50) and its closest structural analog, Glutamate-5-kinase-IN-2 (compound 54), exhibit distinct allosteric binding modes and functional consequences on G5K catalysis, precluding their direct substitution in research applications [1]. While both compounds target the same enzyme and possess nearly identical MIC values (4.1 μM vs 4.2 μM), compound 50 uniquely binds to a pocket that alters the ATP binding site architecture and increases the Kmapp for ATP, whereas compound 54 promotes long-distance conformational changes at the L-glutamate binding site without affecting ATP affinity [1]. These mechanistic differences translate into distinct enzyme inhibition profiles (I0.5 values) and differential effects on substrate binding kinetics, rendering compound 50 uniquely suited for studies focused on ATP-competitive allosteric mechanisms [1].

Quantitative Differentiation of Glutamate-5-kinase-IN-1: Head-to-Head Comparisons Against Analogs and Natural Inhibitors


Comparative I0.5 Values for G5K Enzyme Inhibition: Glutamate-5-kinase-IN-1 vs Analog Compound 54

In direct enzymatic assays measuring G5K inhibition under identical conditions (10 mM L-glutamate and 10 mM ATP), Glutamate-5-kinase-IN-1 (compound 50) exhibited an I0.5 value of 22.1 ± 0.7 μM, whereas the closest analog compound 54 showed an I0.5 value of 33 ± 12 μM [1]. The natural feedback inhibitor L-proline, included as a baseline comparator, displayed an I0.5 of 2.5 ± 0.3 μM [1]. Glutamate-5-kinase-IN-1 thus demonstrates approximately 1.5-fold higher potency than compound 54 and 8.8-fold lower potency than the endogenous inhibitor.

Glutamate-5-kinase inhibition Enzyme kinetics Allosteric inhibitor

Differential Effect on ATP Binding Affinity: Increased Kmapp for ATP by Glutamate-5-kinase-IN-1

Kinetic analyses revealed that Glutamate-5-kinase-IN-1 (compound 50) caused a substantial increase in the apparent Michaelis constant for ATP (Kmapp), shifting from 2.2 mM to 8.4 mM in the presence of 120 μM inhibitor, with no significant effect on the maximum velocity (Vmaxapp) [1]. In contrast, the analog compound 54 did not alter the Kmapp for ATP, though it did reduce Vmaxapp [1]. This functional divergence stems from compound 50's unique binding pocket at the domain interface, which induces conformational changes that specifically alter the ATP binding site architecture [1].

ATP binding affinity Enzyme kinetics Allosteric modulation

Allosteric Binding Mode Differentiation: ATP Site vs L-Glutamate Site Conformational Changes

Molecular dynamics simulations and enzymatic assays demonstrate that Glutamate-5-kinase-IN-1 (compound 50) and compound 54 bind to distinct allosteric pockets at the interface of G5K domains, producing divergent conformational effects [1]. Compound 50 specifically alters the ATP binding site architecture for recognition, while compound 54 promotes long-distance conformational changes at the L-glutamate binding site that prevent substrate anchoring [1]. Furthermore, neither compound competes with the natural feedback inhibitor L-proline for binding, confirming their allosteric nature [1].

Allosteric inhibition Binding site mapping Molecular dynamics

Optimal Research and Procurement Use Cases for Glutamate-5-kinase-IN-1


Anti-Tuberculosis Drug Discovery: Validating G5K as a Therapeutic Target

Glutamate-5-kinase-IN-1, with its potent MIC of 4.1 μM against M. tuberculosis H37Rv, serves as a validated chemical probe for confirming G5K essentiality in proline biosynthesis and for benchmarking novel anti-TB compounds [1]. Its well-characterized allosteric mechanism (ATP-site alteration) provides a clear mode-of-action reference for target-based screening campaigns [1].

Allosteric Mechanism Studies: Dissecting ATP-Dependent G5K Regulation

The unique ability of Glutamate-5-kinase-IN-1 to increase Kmapp for ATP without affecting Vmaxapp makes it an indispensable tool for investigating ATP-dependent allosteric regulation of G5K [1]. This compound is ideal for kinetic studies designed to understand how ATP binding is modulated by distal conformational changes, a feature not shared by other G5K inhibitors [1].

Comparative Enzyme Kinetics: Distinguishing ATP-Site vs Substrate-Site Allostery

When used alongside compound 54 (which targets the L-glutamate binding site), Glutamate-5-kinase-IN-1 enables researchers to deconvolve the contributions of ATP-site versus substrate-site allostery in G5K function [1]. This paired approach is particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing allosteric inhibitor selectivity [1].

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